molecular formula C19H18N2O3 B5653768 [2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate

[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate

Cat. No.: B5653768
M. Wt: 322.4 g/mol
InChI Key: GZFYBBJJVRGRFR-UHFFFAOYSA-N
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Description

[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate is an organic compound with the molecular formula C19H18N2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst to facilitate the reaction . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various esters or ethers .

Scientific Research Applications

[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate apart from similar compounds is its unique phthalazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-14(10-15(12)11-24-13(2)22)18-16-6-4-5-7-17(16)19(23)21(3)20-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYBBJJVRGRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320783
Record name [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694467-05-5
Record name [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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